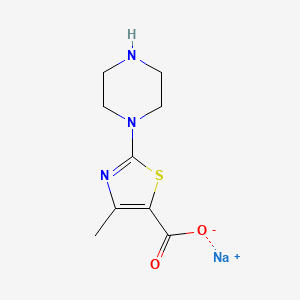

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S.Na/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12;/h10H,2-5H2,1H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARUIVUZMCTOGL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNCC2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, potentially leading to the formation of dihydrothiazole or reduced piperazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has been investigated for its potential therapeutic applications. Its structure allows for interaction with various biological targets, making it a candidate for drug development. Key areas of exploration include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, indicating potential use in treating infections caused by bacteria and fungi.

- Antiviral Properties : Research has indicated that derivatives of thiazole compounds can inhibit viral replication, positioning this compound as a potential antiviral agent .

Biological Research

The compound's mechanism of action involves enzyme inhibition and receptor modulation. It can bind to specific enzymes or receptors, influencing their activity:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression by blocking substrate access to their active sites.

- Receptor Modulation : It may influence signal transduction pathways critical for cellular responses, making it relevant for studies on cellular signaling and metabolism.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced biological activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiviral Potential

Research focused on the compound's antiviral properties demonstrated that it could inhibit the replication of certain viruses in vitro. This finding opens avenues for further investigation into its use as an antiviral drug.

Wirkmechanismus

The mechanism by which Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Thiazole Derivatives

*Estimated based on sodium substitution of ethyl carboxylate (MW 248.31 for ethyl ester – 29.02 [C₂H₅] + 22.99 [Na] = ~242.28; adjusted for methyl and piperazine groups).

Key Observations:

Solubility : The sodium carboxylate group in the target compound confers superior aqueous solubility compared to ethyl esters (e.g., ), which are lipophilic due to their ester groups. Piperazine further enhances solubility via hydrogen bonding .

Substituent Effects :

- Trifluoromethylphenyl (): Introduces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability but reducing solubility.

- Oxopyrrolidinyl (): The lactam ring may improve binding to targets requiring polar interactions, such as proteases or kinases.

- Pyridinyl (): Aromatic nitrogen facilitates π-π stacking in receptor binding, common in kinase inhibitors.

Pharmacological Potential: The sodium salt’s piperazine and carboxylate groups align with urate-lowering agents (), while ethyl esters (e.g., ) are typically prodrugs requiring enzymatic hydrolysis for activation.

Biologische Aktivität

Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazole-containing compounds known for their pharmacological potential, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The compound features a thiazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | <10 |

| Doxorubicin | A431 | 15 |

| This compound | Jurkat | <12 |

| Doxorubicin | Jurkat | 20 |

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. Thiazoles are known for their neuroprotective effects and ability to modulate neurotransmitter systems.

Research Findings

In a study evaluating the anticonvulsant effects using the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test, this compound demonstrated significant protective effects against seizures. The median effective dose (ED50) was determined to be lower than that of traditional anticonvulsants .

| Test Type | Compound | ED50 (mg/kg) |

|---|---|---|

| MES | This compound | 24.38 |

| PTZ | This compound | 88.23 |

Antimicrobial Activity

Thiazoles have also been recognized for their antimicrobial properties. This compound has shown efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.